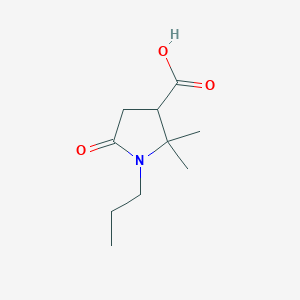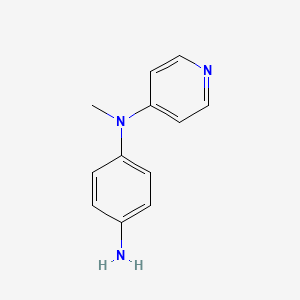
S-Isopropyl o-methyl thiocarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Isopropyl O-methyl thiocarbonate is an organic compound with the chemical formula C5H10O2S. It is a thiocarbonate ester, characterized by the presence of a thiocarbonyl group (C=S) bonded to an isopropyl group and a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions: S-Isopropyl O-methyl thiocarbonate can be synthesized through the reaction of isopropyl alcohol with carbon disulfide in the presence of a base, followed by methylation. The reaction typically involves the following steps:
Formation of Isopropyl Thiocarbonate: Isopropyl alcohol reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form isopropyl thiocarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: S-Isopropyl O-methyl thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different thiocarbonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various thiocarbonate derivatives depending on the nucleophile used.
科学研究应用
S-Isopropyl O-methyl thiocarbonate has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of polymers with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific functionalities, such as stimuli-responsive polymers.
作用机制
The mechanism of action of S-Isopropyl O-methyl thiocarbonate involves its reactivity with nucleophiles, electrophiles, and radicals. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic addition, electrophilic substitution, and radical reactions. These reactions are facilitated by the electron-withdrawing nature of the thiocarbonyl group, which makes the carbon atom more susceptible to attack by nucleophiles and radicals .
相似化合物的比较
- S-Methyl O-methyl thiocarbonate
- S-Ethyl O-methyl thiocarbonate
- S-Propyl O-methyl thiocarbonate
Comparison: S-Isopropyl O-methyl thiocarbonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness affects its reactivity and the types of products formed in chemical reactions. For example, the bulkier isopropyl group can influence the selectivity and rate of nucleophilic substitution reactions compared to smaller alkyl groups like methyl or ethyl .
属性
IUPAC Name |
methyl propan-2-ylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)8-5(6)7-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKKNWZGJZOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[3-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B8008968.png)
![2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008983.png)
![2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008990.png)
![2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008999.png)










